molecular formula C14H16N2O2 B1475325 2-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)phenyl)acetic acid CAS No. 1987650-38-3

2-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)phenyl)acetic acid

Cat. No.: B1475325
CAS No.: 1987650-38-3
M. Wt: 244.29 g/mol
InChI Key: YJFMLSFWPHRBDA-UHFFFAOYSA-N
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Description

2-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)phenyl)acetic acid is a useful research compound. Its molecular formula is C14H16N2O2 and its molecular weight is 244.29 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to exhibit a broad range of biological activities . They have been found to interact with various targets, including enzymes and receptors, contributing to their diverse pharmacological effects .

Mode of Action

It is suggested that the compound may interact with its targets through hydrogen bonding interactions . This interaction could lead to changes in the conformation or activity of the target, thereby altering its function .

Biochemical Pathways

For instance, imidazole and pyrazole derivatives have been found to exhibit antimicrobial, anti-inflammatory, antitumor, antidiabetic, and antioxidant activities, among others . These activities suggest that these compounds may affect multiple biochemical pathways, leading to diverse downstream effects .

Pharmacokinetics

A related compound was found to have very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization . These properties could influence the compound’s absorption, distribution, metabolism, and excretion (ADME), thereby affecting its bioavailability .

Result of Action

Related compounds have been reported to exhibit potent antileishmanial and antimalarial activities . For instance, one compound displayed superior antipromastigote activity, which was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively .

Action Environment

For instance, the solubility of a related compound was found to be very high in saline at pH 7 , suggesting that pH could influence the compound’s solubility and, consequently, its bioavailability and efficacy .

Biochemical Analysis

Biochemical Properties

2-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)phenyl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties. Additionally, this compound can bind to specific receptors on cell membranes, modulating signal transduction pathways and affecting cellular responses .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and immune responses. By modulating these pathways, the compound can alter gene expression and cellular metabolism, leading to changes in cell function. For example, it can downregulate pro-inflammatory cytokines and upregulate anti-inflammatory mediators, thereby exerting a protective effect on cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions lead to changes in the expression of genes involved in inflammation, cell proliferation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Over time, it may undergo degradation, leading to a gradual decrease in its efficacy. Long-term studies have also indicated that prolonged exposure to this compound can result in adaptive cellular responses, such as changes in receptor expression and signaling pathway modulation .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and immunomodulatory activities. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range elicits the desired therapeutic effects without causing significant toxicity. These findings highlight the importance of optimizing dosage regimens to maximize the compound’s therapeutic potential while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation into active and inactive metabolites. These metabolites can further interact with various enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism can also affect its pharmacokinetics, determining its bioavailability and duration of action .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake into cells and its subsequent distribution to different cellular compartments. The compound’s localization and accumulation can influence its biological activity, as it may preferentially target specific tissues or cell types. Additionally, the presence of binding proteins can modulate the compound’s availability and interaction with its targets .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or mitochondria, affecting cellular metabolism and energy production. The subcellular localization of the compound can thus determine its specific biological effects .

Properties

IUPAC Name

2-[4-[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-10-7-11(2)16(15-10)9-13-5-3-12(4-6-13)8-14(17)18/h3-7H,8-9H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFMLSFWPHRBDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.